molecular formula C12H19N3O B13865287 [2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine

[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine

Katalognummer: B13865287
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: FFLPWLPOGYRRCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine is a chemical compound that features a pyrrolidine ring and a pyridine ring connected via a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine typically involves the reaction of 4-chloromethylpyridine with 1-methyl-2-pyrrolidinemethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-methyl-2-pyrrolidinemethanol attacks the chloromethyl group of 4-chloromethylpyridine, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.

    Pyridine derivatives: Compounds with similar pyridine ring structures.

Uniqueness

[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine is unique due to its specific combination of pyrrolidine and pyridine rings connected via a methoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H19N3O

Molekulargewicht

221.30 g/mol

IUPAC-Name

[2-[(1-methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine

InChI

InChI=1S/C12H19N3O/c1-15-6-2-3-11(15)9-16-12-7-10(8-13)4-5-14-12/h4-5,7,11H,2-3,6,8-9,13H2,1H3

InChI-Schlüssel

FFLPWLPOGYRRCB-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1COC2=NC=CC(=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.